molecular formula C20H18O5 B5537327 4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate

4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate

Cat. No.: B5537327
M. Wt: 338.4 g/mol
InChI Key: IMVUKUKEASFRJV-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry and drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 7-(carboxymethoxy)-4-methylchromen-2-one
  • 4-methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a coumarin core with an ethylphenoxyacetate moiety makes it a valuable compound for various scientific investigations .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-14-4-6-15(7-5-14)23-12-20(22)24-16-8-9-17-13(2)10-19(21)25-18(17)11-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUKUKEASFRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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